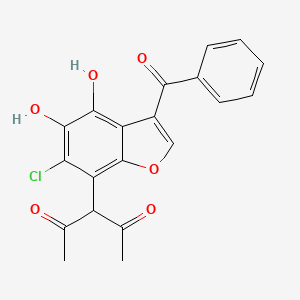
3-(3-Benzoyl-6-chloro-4,5-dihydroxy-1-benzofuran-7-yl)pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Benzoyl-6-chloro-4,5-dihydroxy-1-benzofuran-7-yl)pentane-2,4-dione is a complex organic compound characterized by its benzofuran core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as benzoyl, chloro, and dihydroxy groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Benzoyl-6-chloro-4,5-dihydroxy-1-benzofuran-7-yl)pentane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzofuran Core: The initial step involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through the reaction of a phenol derivative with an appropriate aldehyde under acidic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Chlorination: The chloro group is introduced through electrophilic chlorination, using reagents like thionyl chloride or sulfuryl chloride.
Hydroxylation: The dihydroxy groups are introduced through hydroxylation reactions, which can be achieved using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Formation of the Pentane-2,4-dione Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative catalysts, and greener solvents to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Benzoyl-6-chloro-4,5-dihydroxy-1-benzofuran-7-yl)pentane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The benzoyl group can be reduced to a hydroxyl group, and the chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Condensation: The pentane-2,4-dione moiety can participate in condensation reactions with aldehydes or amines to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, osmium tetroxide, or potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols.
Condensation: Aldehydes, amines, and acid catalysts.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydroxylated or dechlorinated derivatives.
Substitution: Aminated or thiolated derivatives.
Condensation: Schiff bases or other condensation products.
Scientific Research Applications
3-(3-Benzoyl-6-chloro-4,5-dihydroxy-1-benzofuran-7-yl)pentane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-Benzoyl-6-chloro-4,5-dihydroxy-1-benzofuran-7-yl)pentane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with its targets. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Benzoyl-4,5-dihydroxy-1-benzofuran-7-yl)pentane-2,4-dione: Lacks the chloro group, which may affect its reactivity and biological activity.
3-(3-Benzoyl-6-chloro-1-benzofuran-7-yl)pentane-2,4-dione: Lacks the dihydroxy groups, which may reduce its ability to form hydrogen bonds.
3-(3-Benzoyl-6-chloro-4,5-dihydroxy-1-benzofuran-7-yl)butane-2,4-dione: Has a shorter alkyl chain, which may affect its solubility and reactivity.
Uniqueness
3-(3-Benzoyl-6-chloro-4,5-dihydroxy-1-benzofuran-7-yl)pentane-2,4-dione is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both chloro and dihydroxy groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H15ClO6 |
|---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
3-(3-benzoyl-6-chloro-4,5-dihydroxy-1-benzofuran-7-yl)pentane-2,4-dione |
InChI |
InChI=1S/C20H15ClO6/c1-9(22)13(10(2)23)15-16(21)19(26)18(25)14-12(8-27-20(14)15)17(24)11-6-4-3-5-7-11/h3-8,13,25-26H,1-2H3 |
InChI Key |
IIXFNJQVQREYEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C2C(=C(C(=C1Cl)O)O)C(=CO2)C(=O)C3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


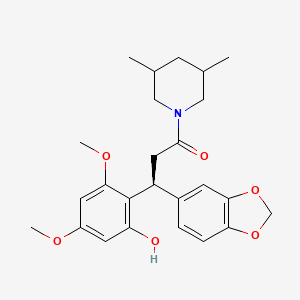
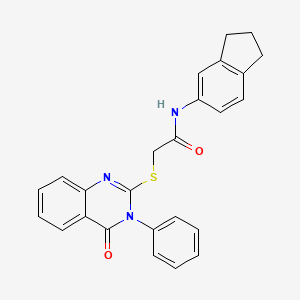
![2-[5-[[3-[4-[(4-Chlorophenyl)methoxy]phenyl]-1-phenyl-4-pyrazolyl]methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]ethanesulfonic acid](/img/structure/B10763978.png)
![(4aR,5S,8R)-9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one](/img/structure/B10763982.png)
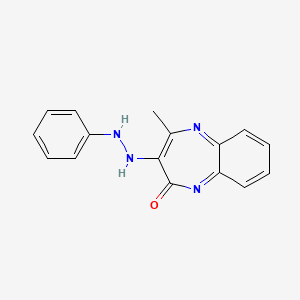
![4-[[4-(2,4-Dihydroxyphenyl)-2-thiazolyl]amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B10763993.png)
![2-[(5Z)-5-[[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B10764000.png)
![3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]-1,2-oxazole](/img/structure/B10764005.png)
![[6-Ethyl-2-methyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] acetate](/img/structure/B10764015.png)
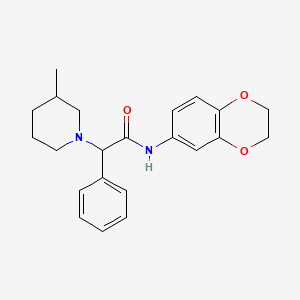
![1-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-[2-(dipropylamino)ethyl]piperidine-4-carboxamide](/img/structure/B10764024.png)
![(3Z)-3-[(2-hydroxyphenyl)hydrazinylidene]-1-prop-2-enylindol-2-one](/img/structure/B10764028.png)
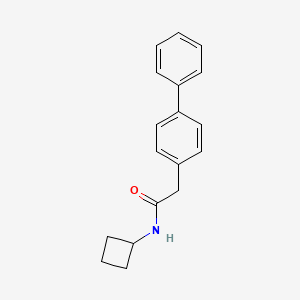
![2-[(4-Chlorophenyl)methylthio]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B10764049.png)
